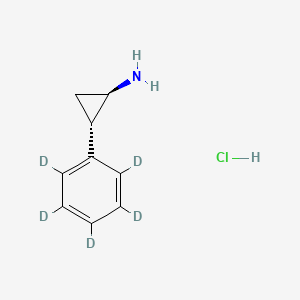
Prochlorperazine Sulfoxide-d3
Overview
Description
Prochlorperazine Sulfoxide-d3 is a deuterium-labeled derivative of Prochlorperazine Sulfoxide. Prochlorperazine Sulfoxide is the major metabolite of Prochlorperazine, an antiemetic drug used to treat severe nausea and vomiting . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in nuclear magnetic resonance (NMR) studies .
Mechanism of Action
Target of Action
Prochlorperazine Sulfoxide-d3, a deuterium labeled Prochlorperazine Sulfoxide , primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors that play a crucial role in regulating dopamine release, synthesis, and neuron firing .
Mode of Action
This compound exerts its effects by blocking D2 dopamine receptors in the brain . This blockade results in the depression of the chemoreceptor trigger zone and a decrease in the release of hypothalamic and hypophyseal hormones . It also blocks histaminergic, cholinergic, and noradrenergic receptors .
Biochemical Pathways
It’s known that the compound’s anti-dopaminergic effects play a significant role in its mechanism of action . By blocking D2 dopamine receptors, it influences various pathways in the central nervous system .
Pharmacokinetics
This compound undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by CYP2D6 . Its major metabolites include N-desmethyl prochlorperazine and prochlorperazine sulfoxide . The compound is primarily excreted in feces .
Result of Action
The blocking of D2 dopamine receptors by this compound results in antipsychotic and antiemetic effects . It depresses the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and first-pass metabolism can be affected by the route of administration . Buccal administration of prochlorperazine, for example, produces plasma concentrations more than twice as high as an oral tablet, with less variability .
Biochemical Analysis
Biochemical Properties
Prochlorperazine Sulfoxide-d3 interacts with various enzymes and proteins in biochemical reactions . It is a product of the metabolism of Prochlorperazine, an antiemetic drug . The interactions of this compound with these biomolecules are crucial for its function and efficacy.
Cellular Effects
This compound, like its parent compound Prochlorperazine, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is believed to be similar to that of Prochlorperazine. Prochlorperazine works primarily by blocking D2 dopamine receptors in the brain . It also blocks histaminergic, cholinergic, and noradrenergic receptors . These actions at the molecular level are likely to be shared by this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Preparation Methods
The preparation of Prochlorperazine Sulfoxide-d3 involves the partial or complete replacement of hydrogen atoms in Prochlorperazine Sulfoxide with deuterium atoms . This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for commercial production .
Chemical Reactions Analysis
Prochlorperazine Sulfoxide-d3 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the phenothiazine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prochlorperazine Sulfoxide-d3 has several scientific research applications, including:
Chemistry: Used as an internal standard in NMR studies to analyze the structure and dynamics of molecules.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of Prochlorperazine in biological systems.
Medicine: Utilized in drug interaction studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of Prochlorperazine.
Industry: Applied in the development of new antiemetic drugs and in quality control processes for existing medications
Comparison with Similar Compounds
Prochlorperazine Sulfoxide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Prochlorperazine: The parent compound, used as an antiemetic and antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antiemetic and antipsychotic properties.
Levomepromazine: A phenothiazine derivative used primarily as an antipsychotic
The uniqueness of this compound lies in its application as a labeled compound for research purposes, providing insights into the pharmacokinetics and pharmacodynamics of Prochlorperazine without significantly altering its biological activity .
Properties
IUPAC Name |
2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYHFQQUZPAFZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662174 | |
| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189943-37-0 | |
| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)






![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)



